REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N+:7]([CH:10]=[CH:11][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][C:19]=2[O:21][CH3:22])[NH:14][CH:13]=1)([O-])=O>C1COCC1>[CH3:22][O:21][C:19]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:20]=1[C:12]([CH2:11][CH2:10][NH2:7])=[CH:13][NH:14]2 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
6.78 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
heat to reflux
|
Type
|
CUSTOM
|
Details
|
quench the excess LiAlH4
|
Type
|
FILTRATION
|
Details
|
Filter the gray suspension through celite
|
Type
|
WASH
|
Details
|
rinse the celite with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporate the filtrate in vacuo to residue
|
Type
|
ADDITION
|
Details
|
Pool fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |